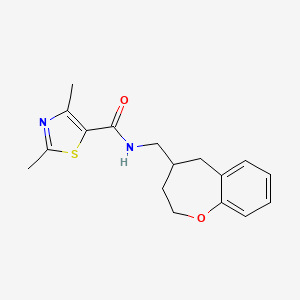

![molecular formula C13H11F2N3O2 B5536796 N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5536796.png)

N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The study and development of N-halogeno compounds, including various acetamide derivatives, are of significant interest in organic and medicinal chemistry due to their versatile applications in drug development, chemical synthesis, and material science. Such compounds often exhibit unique physical and chemical properties that make them valuable in numerous chemical reactions and as potential therapeutic agents.

Synthesis Analysis

The synthesis of related N-halogeno compounds and pyrimidine derivatives involves several key steps, including fluorination, amination, and cyclization reactions. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound with a somewhat related structure, is synthesized via direct fluorination of its sodium salt precursor, highlighting the importance of halogenation in modifying chemical properties and reactivity (Banks et al., 1996).

Molecular Structure Analysis

Crystallographic studies on compounds with similar frameworks, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, reveal detailed insights into their molecular structures. These studies show folded conformations about the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing the structure, indicating the complex interactions that influence the molecular conformation and stability of such compounds (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds can be significantly varied through substitution and functional group modifications. For example, compounds synthesized from chlorodifluoroacetamides by electrochemical silylation show the potential as precursors for further chemical transformations, demonstrating the diverse reactivity of these acetamide derivatives (Bordeau et al., 2006).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure are crucial for the practical application of chemical compounds. Studies on similar compounds, focusing on crystallographic analysis, provide insights into the solid-state characteristics and intermolecular interactions that define their physical properties.

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including acidity, basicity, and reactivity towards various chemical reagents, are influenced by the presence of functional groups and the overall molecular structure. Research into the synthesis and reactivity of these compounds, such as the development of potent opioid kappa agonists from N-methyl-N-[(1-pyrrolidinyl)ethyl]acetamides, highlights the chemical versatility and potential applications of these molecules (Costello et al., 1991).

科学的研究の応用

Oxidative Radical Cyclization

Research by Chikaoka et al. (2003) explored the oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes. This process involves the treatment of N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide with Mn(OAc)3 in the presence of Cu(OAc)2 to yield tetrahydroindol-2-one, which then cyclizes to form 4-acetoxyerythrinane. This method was applied to the formal synthesis of 3-demethoxyerythratidinone, a naturally occurring Erythrina alkaloid, demonstrating the compound's utility in complex organic synthesis and alkaloid production (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).

Antimicrobial Activity

Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. The compounds demonstrated good antibacterial and antifungal activities comparable to streptomycin and fusidic acid, indicating their potential as novel antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Novel Oxazolidinone Antibacterial Agents

Zurenko et al. (1996) studied U-100592 and U-100766, novel oxazolidinone antibacterial agents, for their in vitro activities. These compounds showed promising antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and -resistant Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae. This research highlights the potential of N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide derivatives in developing new antibacterial therapies (Zurenko et al., 1996).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Gangjee et al. (2008) synthesized classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The classical analogue was found to be the most potent dual inhibitor of human TS and DHFR known to date, indicating the significant therapeutic potential of these compounds in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

特性

IUPAC Name |

N-(2,5-difluorophenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O2/c1-8-4-5-16-13(17-8)20-7-12(19)18-11-6-9(14)2-3-10(11)15/h2-6H,7H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUSIXCIFLHHDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)NC2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-difluorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5536736.png)

![4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5536744.png)

![4-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5536764.png)

![4-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5536776.png)

![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5536782.png)

![1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5536784.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5536797.png)

![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5536815.png)

![N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide](/img/structure/B5536825.png)

![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)

![6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)